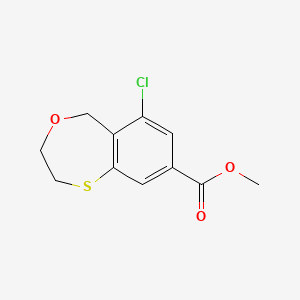
methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is a chemical compound with the molecular formula C11H11ClO3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzyl chloride with thioglycolic acid, followed by esterification with methanol to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxathiepine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate
- 9-fluoro-3,4-dihydro-2H-1,5-benzoxathiepin-6-carboxylic acid methyl ester
Uniqueness
Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its chlorine substituent and benzoxathiepine ring system contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H11ClO3S |
|---|---|
Peso molecular |
258.72 g/mol |
Nombre IUPAC |
methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate |
InChI |
InChI=1S/C11H11ClO3S/c1-14-11(13)7-4-9(12)8-6-15-2-3-16-10(8)5-7/h4-5H,2-3,6H2,1H3 |
Clave InChI |
PUXFBWBECGLVIS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(COCCS2)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)


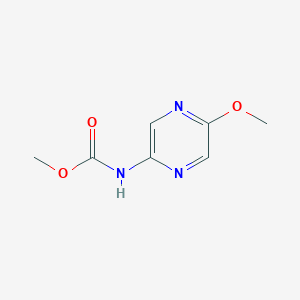

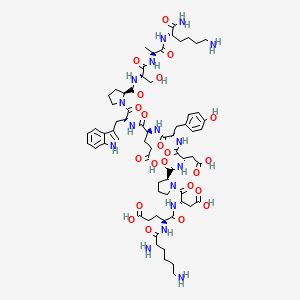
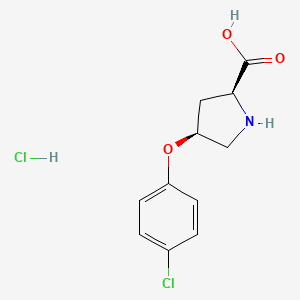
![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)
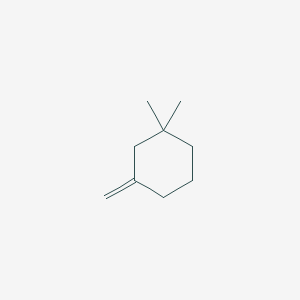

![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)
![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)

